

ATTO 565 maleimide signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 565 maleimide**

Cat. No.: **B12376779**

[Get Quote](#)

ATTO 565 Maleimide Technical Support Center

Welcome to the technical support center for **ATTO 565 maleimide**. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of **ATTO 565 maleimide**?

ATTO 565 is a fluorescent label belonging to the rhodamine class of dyes.^[1] It exhibits strong absorption and a high fluorescence quantum yield, making it suitable for various applications, including single-molecule detection and high-resolution microscopy.^{[1][2][3]} The key spectral properties are summarized in the table below.

Q2: What is the reactive group of **ATTO 565 maleimide** and what does it bind to?

ATTO 565 maleimide contains a maleimide group that selectively reacts with thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins, to form a stable thioether bond.^{[1][4]} This reaction is highly specific, with no significant reactivity towards other amino acid residues like histidine or methionine.^{[1][5]}

Q3: What is the optimal pH for the labeling reaction with **ATTO 565 maleimide**?

The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.^[6] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the competing hydrolysis of the maleimide group, which becomes more significant at pH values above 8.0.^{[1][5]}

Q4: Can ATTO 565 maleimide be used to label molecules other than proteins?

Yes, any molecule containing a free thiol group can be labeled with **ATTO 565 maleimide**. This includes thiol-modified oligonucleotides, peptides, and other small molecules.^[4]

Q5: How should I store ATTO 565 maleimide?

ATTO 565 maleimide should be stored at -20°C, protected from light and moisture.^[4] Before use, it is important to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the maleimide group.

Troubleshooting Guide

This guide addresses common issues encountered when using **ATTO 565 maleimide**, with a focus on improving the signal-to-noise ratio.

Low Signal Intensity

Problem: The fluorescence signal from my ATTO 565-labeled sample is weak.

Possible Cause	Recommended Solution
Inefficient Labeling	<p>1. Verify Protein Thiol Content: Ensure your protein has available free thiol groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide dye.[1][7]</p> <p>2. Optimize Dye-to-Protein Ratio: The ideal molar ratio of dye to protein can vary. Start with a 10-20 fold molar excess of dye and optimize as needed.[7]</p> <p>3. Check Reaction Buffer pH: Ensure the pH of your reaction buffer is between 6.5 and 7.5.[6] Buffers such as phosphate, HEPES, or MOPS are suitable. Avoid buffers containing thiols.[1][7]</p> <p>4. Confirm Dye Reactivity: The maleimide group can hydrolyze and become non-reactive if exposed to moisture.[1] Prepare fresh dye stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[7][8]</p>
Low Protein Concentration	Labeling efficiency can be reduced at low protein concentrations. Aim for a protein concentration of 1-10 mg/mL.[7]
Suboptimal Imaging Settings	Ensure you are using the correct excitation and emission filters for ATTO 565 (Excitation max: ~563 nm, Emission max: ~592 nm).[5]
pH-dependent Fluorescence	The fluorescence intensity of ATTO 565 can decrease in acidic environments.[9] Ensure your imaging buffer has a pH of 7.0-7.5.
Photobleaching	ATTO 565 has good photostability, but excessive exposure to excitation light can still cause photobleaching.[10] Minimize light exposure and use appropriate anti-fade reagents if necessary.

High Background Noise

Problem: I am observing a high background signal, which is reducing my signal-to-noise ratio.

Possible Cause	Recommended Solution
Unconjugated Dye	It is crucial to remove all non-reacted dye after the labeling reaction. Use gel filtration (e.g., Sephadex G-25), dialysis, or another suitable purification method to separate the labeled protein from free dye. [6] [11]
Nonspecific Binding	1. Blocking: For cell-based assays, use a blocking buffer (e.g., BSA or serum) to reduce nonspecific binding of the labeled protein to surfaces. 2. Washing: Increase the number and duration of washing steps after incubation with the labeled probe to remove nonspecifically bound molecules.
Precipitation of Labeled Protein	ATTO 565 is moderately hydrophilic. [1] If the degree of labeling is too high, it can lead to protein aggregation and precipitation. Try reducing the dye-to-protein ratio during labeling.
Autofluorescence	Biological samples can exhibit autofluorescence. Use proper controls (e.g., an unlabeled sample) to assess the level of autofluorescence and apply background subtraction if necessary. Using excitation wavelengths in the red spectral region can help reduce autofluorescence.

Quantitative Data Summary

Property	Value	Reference
Excitation Maximum (λ_{ex})	563 nm	[5]
Emission Maximum (λ_{em})	592 nm	[5]
Molar Extinction Coefficient (ϵ)	$120,000 \text{ cm}^{-1}\text{M}^{-1}$	[3][4]
Fluorescence Quantum Yield (Φ)	0.90	[3][5]
Fluorescence Lifetime (τ)	4.0 ns	[1][12]
Molecular Weight	733.17 g/mol	[4]

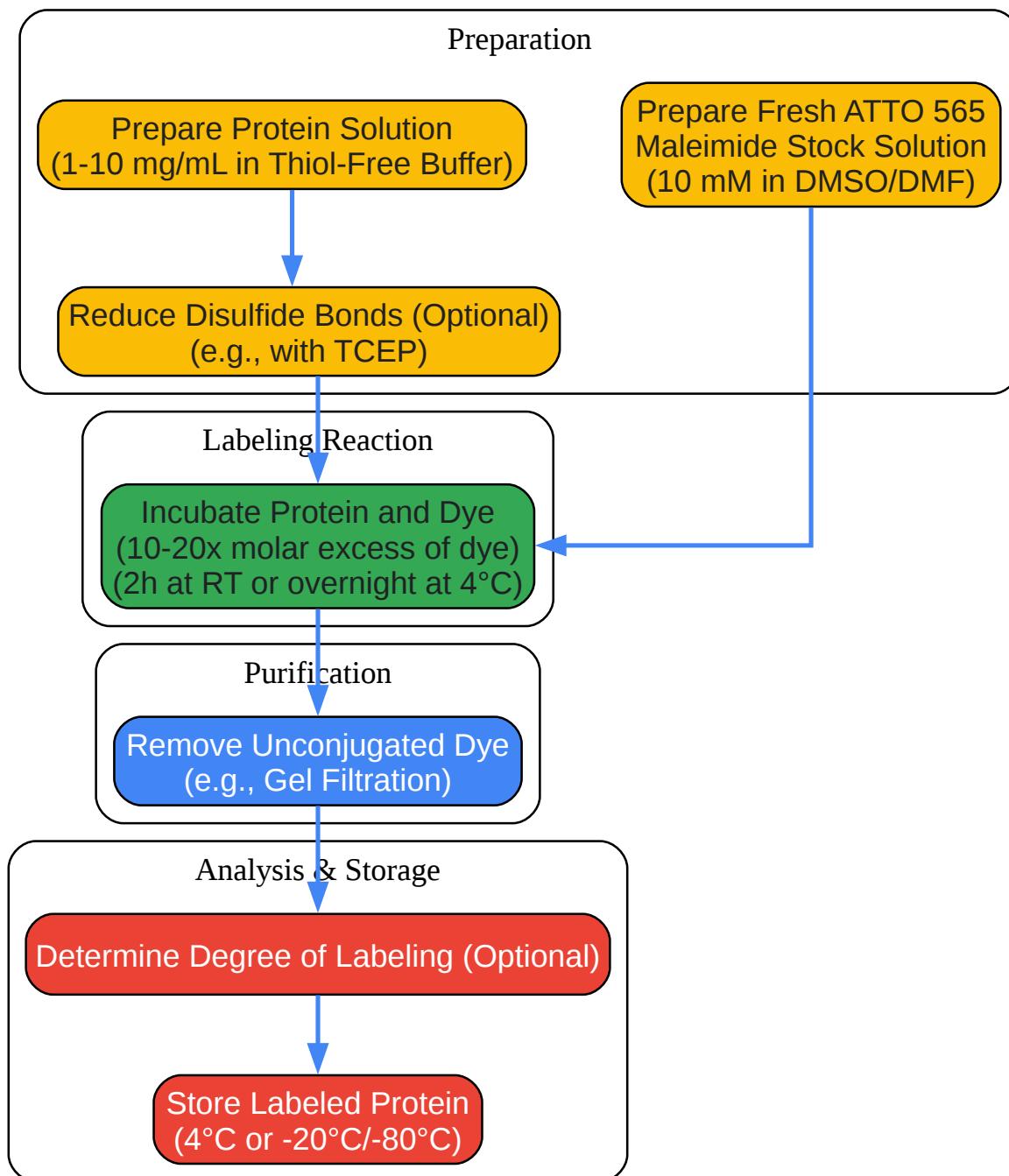
Experimental Protocols

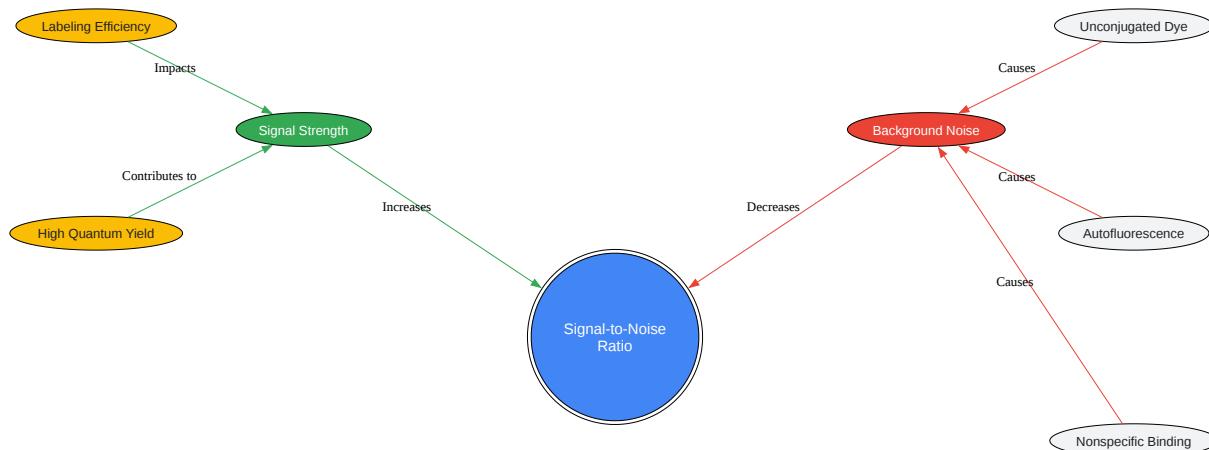
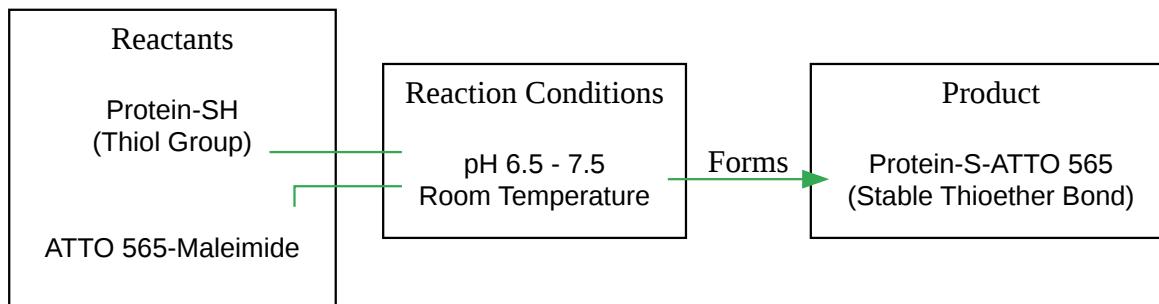
Protocol 1: General Protein Labeling with ATTO 565 Maleimide

This protocol provides a general procedure for labeling a protein with **ATTO 565 maleimide**.

Materials:

- Protein to be labeled in a thiol-free buffer (e.g., PBS, pH 7.2)
- **ATTO 565 maleimide**
- Anhydrous DMSO or DMF
- Reducing agent (e.g., TCEP or DTT) - optional
- Purification column (e.g., Sephadex G-25)


Procedure:



- Prepare the Protein:
 - Dissolve the protein in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[7]

- If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before proceeding.[1][7]
- Prepare the Dye Stock Solution:
 - Allow the vial of **ATTO 565 maleimide** to warm to room temperature.
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[7] This solution should be prepared fresh.
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the **ATTO 565 maleimide** stock solution to the protein solution.[7]
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.[11]
 - Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored band to elute.
- Determine Degree of Labeling (DOL) - Optional:
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).
 - Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm (Correction Factor = 0.12).[3][4]
- Storage:

- Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Visualizations

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. AATOM™ 565 maleimide | AAT Bioquest [aatbio.com]
- 5. Atto 565 マレイミド BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. resources.tocris.com [resources.tocris.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- To cite this document: BenchChem. [ATTO 565 maleimide signal-to-noise ratio improvement]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12376779#atto-565-maleimide-signal-to-noise-ratio-improvement>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com